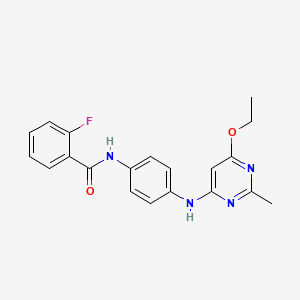

![molecular formula C21H24N2O5S B3015453 4-(2-(4-methoxyphenoxy)ethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide CAS No. 1040696-15-8](/img/structure/B3015453.png)

4-(2-(4-methoxyphenoxy)ethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

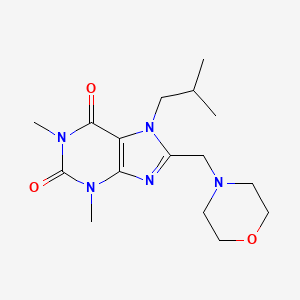

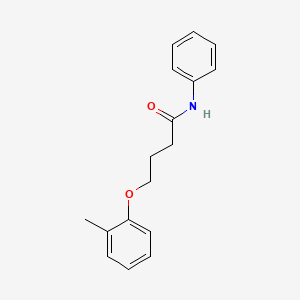

The compound appears to contain several functional groups, including a methoxy group (OCH3), a phenyl group (C6H5), and a pyrazinone group. These groups could potentially influence the compound’s reactivity and properties .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, such as NMR, IR, and mass spectrometry . The presence of specific functional groups can often be inferred from these spectra.Chemical Reactions Analysis

The reactivity of the compound would likely be influenced by the functional groups present. For example, the methoxy group might be susceptible to reactions involving nucleophilic substitution or elimination .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of polar functional groups can affect a compound’s solubility, boiling point, and melting point .Applications De Recherche Scientifique

Diversity-Oriented Synthesis and Biological Screening

A study by Zaware et al. (2011) in Molecules discusses the diversity-oriented synthesis of a library of substituted tetrahydropyrones using oxidative carbon-hydrogen bond activation and click chemistry. This approach provides rapid access to structurally diverse non-natural compounds for screening against a variety of biological targets, indicating the potential for discovering novel bioactive molecules (Zaware, Laporte, Farid, Liu, Wipf, & Floreancig, 2011).

Structural and Tautomeric Analysis

Cornago et al. (2009) in the New Journal of Chemistry explored the annular tautomerism of curcuminoid NH-pyrazoles, demonstrating the structural diversity and complexity that can arise from subtle changes in molecular structure. This research provides insights into how tautomerism affects the physical and chemical properties of compounds, which is crucial for drug design and material science applications (Cornago, Cabildo, Claramunt, Bouissane, Pinilla, Torres, & Elguero, 2009).

Synthesis of Pyran and Pyrazole Derivatives

Shandala, Ayoub, and Mohammad (1984) described the synthesis of 4-methoxy-6-substituted-5,6-dihydro-2H-pyran-2-ones and 3-substituted 3-pyrazolin-5-ones, showcasing the versatility of ethyl β-methoxycrotonate in reacting with carbonyl compounds. This research highlights the utility of these compounds in synthesizing a wide range of derivatives with potential pharmaceutical applications (Shandala, Ayoub, & Mohammad, 1984).

Biomimetic Syntheses of Polyketide Aromatics

Griffin, Leeper, and Staunton (1984) in the Journal of The Chemical Society-Perkin Transactions 1 demonstrated biomimetic syntheses of polyketide aromatics from pyrylium salts. This study underscores the potential of these compounds in mimicking natural product synthesis pathways, which could be valuable in developing new drugs and chemicals with complex structures (Griffin, Leeper, & Staunton, 1984).

Corrosion Inhibition Studies

Saranya et al. (2020) in Colloids and Surfaces A: Physicochemical and Engineering Aspects investigated the use of pyran derivatives as corrosion inhibitors for mild steel in acidic solutions. Their work highlights the application of these compounds in industrial settings, offering a cost-effective and efficient method for protecting metals against corrosion (Saranya, Benhiba, Anusuya, Subbiah, Zarrouk, & Chitra, 2020).

Propriétés

IUPAC Name |

1-[2-(4-methoxyphenoxy)ethyl]-6,6-dioxo-4-phenyl-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5S/c1-27-17-7-9-18(10-8-17)28-12-11-22-13-21(24)23(16-5-3-2-4-6-16)20-15-29(25,26)14-19(20)22/h2-10,19-20H,11-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPYCVZVHHLRAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCN2CC(=O)N(C3C2CS(=O)(=O)C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(4-methoxyphenoxy)ethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B3015373.png)

![[(4-Tert-butylcyclohexylidene)amino] 3,4-dichlorobenzoate](/img/structure/B3015381.png)

![3,3-Difluoro-8-oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid](/img/structure/B3015383.png)

![7-benzyl-1,3-dimethyl-6-(2-methylpiperidine-1-carbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B3015388.png)